1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL

Description

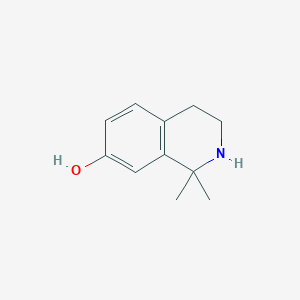

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL is a tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 7 and two methyl groups at position 1 of the tetracyclic scaffold. Its structure places it within a broader class of bioactive alkaloids and synthetic ligands, often studied for interactions with neurological targets such as NMDA receptors .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-isoquinolin-7-ol |

InChI |

InChI=1S/C11H15NO/c1-11(2)10-7-9(13)4-3-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3 |

InChI Key |

VAGOAMAYMPPEKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(CCN1)C=CC(=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, can be employed to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of isoquinoline derivatives or other advanced synthetic methodologies that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

MAO Inhibition: Inhibition of monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters.

Free Radical Scavenging: Its antioxidant properties help in scavenging free radicals, thereby providing neuroprotection.

Glutamatergic System Antagonism: It may antagonize the glutamatergic system, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Data Table: Key Comparisons

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL | 1,1-dimethyl; 7-OH | 193.24 | High lipophilicity; no chiral centers |

| (R)-6-Methoxy-1-(4-methoxybenzyl)-2-methyl analog | 1-(4-methoxybenzyl); 6-OCH3 | ~345.4 | Natural origin; aromatic interactions |

| (R)-1-(4-Chlorophenethyl)-6-methoxy-2-methyl analog | 1-(4-chlorophenethyl); 6-OCH3 | 346.16 | NMDA receptor ligand; enantiomeric synthesis challenges |

| 7-Methoxy-1-methyl hydrochloride salt | 7-OCH3; HCl salt | 229.71 | Enhanced solubility; commercial availability |

Biological Activity

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL (commonly referred to as DMTHIQ) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Name : this compound

- CAS Number : 1781044-01-6

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

Neuroprotective Effects

DMTHIQ has been studied for its neuroprotective properties. Research indicates that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. A study demonstrated that DMTHIQ enhances the survival of dopaminergic neurons in vitro under conditions mimicking Parkinson's disease .

Antioxidant Activity

The compound exhibits significant antioxidant activity. In various assays, DMTHIQ has shown the ability to scavenge free radicals and reduce lipid peroxidation. This property is crucial for its potential role in preventing cellular damage associated with oxidative stress .

Anticancer Potential

Preliminary studies suggest that DMTHIQ may possess anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotective | Protects dopaminergic neurons | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits cancer cell proliferation |

Neuroprotection

The neuroprotective effects of DMTHIQ are attributed to its ability to modulate dopamine receptors and enhance neurotrophic factor signaling pathways. This modulation helps in maintaining neuronal health and function under stress conditions.

Antioxidant Mechanism

As an antioxidant, DMTHIQ reduces oxidative stress by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This action mitigates the damaging effects of reactive oxygen species (ROS) on cellular components.

Apoptosis Induction in Cancer Cells

The anticancer effects are believed to arise from the activation of intrinsic apoptotic pathways. DMTHIQ induces mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases in cancer cells .

Case Studies and Research Findings

A series of studies have provided insights into the biological activities of DMTHIQ:

- Neuroprotection in Parkinson's Disease Models : A study conducted on SH-SY5Y neuroblastoma cells showed that DMTHIQ significantly reduced cell death induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease .

- Antioxidant Assessment : In vitro assays demonstrated that DMTHIQ exhibited a dose-dependent increase in total antioxidant capacity compared to control groups .

- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with DMTHIQ resulted in a significant reduction in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step reactions, such as the reduction of nitro precursors (e.g., 1-ethyl-7-nitroquinoline) followed by catalytic hydrogenation. Key factors include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (e.g., 0–60°C), and base selection (e.g., triethylamine) to stabilize intermediates .

Q. How is the structure of this compound confirmed post-synthesis?

- Structural elucidation relies on spectroscopic techniques:

- NMR : and NMR identify methyl, hydroxyl, and tetrahydroisoquinoline backbone signals.

- MS : High-resolution mass spectrometry confirms molecular weight (e.g., CHNO, ~177.24 g/mol).

- X-ray crystallography (if crystallizable) provides definitive bond lengths and angles .

Q. What in vitro assays are recommended for initial pharmacological screening?

- Basic assays include enzyme inhibition studies (e.g., monoamine oxidase or kinase assays) and receptor-binding assays using radioligands. Cell viability assays (e.g., MTT) assess cytotoxicity, while fluorescence-based methods track cellular uptake .

Advanced Research Questions

Q. How can synthesis be optimized for enhanced purity and scalability?

- High-throughput screening identifies optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems.

- Continuous flow reactors improve reaction control and reduce byproducts.

- Advanced purification (e.g., preparative HPLC or crystallization) ensures >98% purity. Reaction monitoring via in situ FTIR or Raman spectroscopy aids real-time adjustments .

Q. What strategies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

- Meta-analysis of structure-activity relationships (SAR) identifies substituent effects (e.g., methyl vs. ethyl groups).

- Dose-response studies clarify potency discrepancies.

- Molecular docking predicts binding modes to reconcile conflicting receptor affinity data .

Q. How do electronic properties of substituents affect reactivity in downstream reactions?

- The hydroxyl group at position 7 acts as an electron donor, enhancing electrophilic substitution at the aromatic ring. Methyl groups at position 1 sterically hinder nucleophilic attacks. Solvent choice (polar aprotic vs. protic) modulates reaction pathways (e.g., sulfonation vs. alkylation) .

Q. What computational methods predict binding affinity with biological targets?

- Molecular dynamics simulations model ligand-receptor interactions over time.

- Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity.

- Free-energy perturbation (FEP) quantifies binding energy changes upon structural modifications .

Q. How are advanced spectroscopic techniques applied in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.